1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine
Description
1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine is a compound that features a piperazine ring substituted with bromophenyl and chlorophenyl groups
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSIDRTXNNOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine typically involves the reaction of 1-(3-bromophenyl)methanamine with 1-(3-chlorophenyl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated piperazine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
- 1-[(3-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine
Comparison: 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for specific research and industrial applications.
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